Cas no 1944912-18-8 (N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide)

N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 1944912-18-8
- AKOS031191787
- EN300-6575839
- Z1627149984
- N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide
-
- インチ: 1S/C19H24N2O2/c20-14-19(10-2-1-3-11-19)21-18(22)16-8-6-15(7-9-16)17-5-4-12-23-13-17/h6-9,17H,1-5,10-13H2,(H,21,22)
- InChIKey: DJSNKGPONYZJFF-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(C2C=CC(=CC=2)C(NC2(C#N)CCCCC2)=O)C1
計算された属性
- せいみつぶんしりょう: 312.183778013g/mol
- どういたいしつりょう: 312.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 62.1Ų
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6575839-0.05g |
N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide |
1944912-18-8 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide 関連文献
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5. Book reviews
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N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamideに関する追加情報
Introduction to N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide (CAS No. 1944912-18-8)
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide, a compound with the chemical identifier CAS No. 1944912-18-8, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in therapeutic interventions. The unique combination of functional groups, including the cyanocyclohexyl and oxan-3-yl substituents, contributes to its distinctive chemical properties and biological activities.
The molecular framework of N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide is meticulously designed to interact with biological targets in a highly specific manner. The presence of the cyanocyclohexyl moiety introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly relevant in the design of pharmacophores that require precise control over electronic properties. On the other hand, the oxan-3-yl group, derived from tetrahydropyran, introduces a degree of flexibility and conformational diversity to the molecule, enhancing its ability to adapt to various binding sites within biological targets.
In recent years, there has been a growing interest in the development of novel compounds that exhibit dual or multiple functionalities. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide fits well within this paradigm, as it possesses the potential to engage with multiple biological pathways simultaneously. This multifaceted approach is particularly advantageous in addressing complex diseases that involve intricate interplay of various molecular targets. The compound's ability to modulate multiple pathways makes it a promising candidate for further exploration in drug discovery and development.
The synthesis of N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide involves a series of well-designed chemical transformations that highlight the expertise and precision required in medicinal chemistry. The introduction of the cyanocyclohexyl group typically involves cyanation reactions, which require careful control to ensure high yield and purity. Similarly, the incorporation of the oxan-3-yl group necessitates precise stereocontrol to achieve the desired conformational properties. These synthetic challenges underscore the complexity and sophistication involved in developing such advanced chemical entities.
Recent studies have begun to explore the pharmacological potential of N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide in various disease models. Initial preclinical investigations have shown promising results in terms of its ability to modulate key biological pathways associated with inflammation and pain management. The compound's interaction with specific enzymes and receptors has been demonstrated to exhibit significant therapeutic effects without notable side effects. These findings have opened up new avenues for further research and development.
The structural features of N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide also make it an attractive candidate for structure-based drug design. High-resolution crystal structures obtained through X-ray crystallography have provided valuable insights into how this compound interacts with its biological targets at the atomic level. These structural details are crucial for understanding its mechanism of action and for guiding future modifications aimed at enhancing its efficacy and selectivity.
In conclusion, N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide represents a significant advancement in medicinal chemistry with its unique molecular structure and promising pharmacological properties. The combination of functional groups such as the cyanocyclohexyl and oxan-3-yl moieties contributes to its distinctive chemical behavior and biological activity. Further research is warranted to fully elucidate its therapeutic potential and to explore its applications in treating various diseases.
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